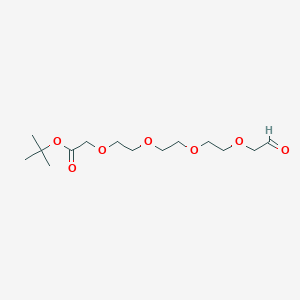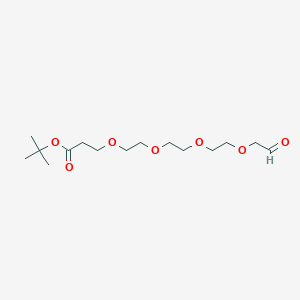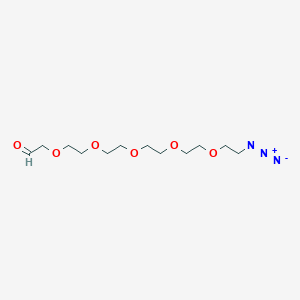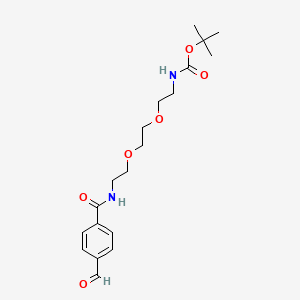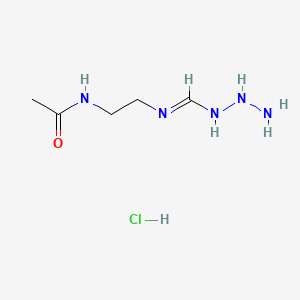
Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALT-946 HCl is an inhibitor of advanced glycation that has been shown to improve severe nephropathy in the diabetic transgenic (mREN-2)27 rat.
Applications De Recherche Scientifique
1. Synthesis and Biological Evaluation
A study conducted by Barlow et al. (1991) focused on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They explored the impact of different N-acyl, N-alkyl, and amino functions on the biological activity as opioid kappa agonists, discovering potent compounds with significant biological effects.
2. Anticancer Drug Synthesis and Molecular Docking
Sharma et al. (2018) Sharma et al., 2018 synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of the mentioned Acetamide, and studied its structure and anticancer properties. The study involved molecular docking analysis targeting the VEGFr receptor, suggesting potential applications in cancer treatment.
3. Structural Analysis of Amide Derivatives
Kalita and Baruah (2010) Kalita & Baruah, 2010 examined the structure of stretched amides related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. Their work highlighted the unique spatial orientations and geometries these compounds can adopt, contributing to our understanding of their interactions at a molecular level.
4. Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) Magadum & Yadav, 2018 researched the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study demonstrates a significant application in pharmaceutical chemistry, particularly in the synthesis of essential medications.
5. Comparative Metabolism in Herbicides
Coleman et al. (2000) Coleman et al., 2000 investigated the metabolism of chloroacetamide herbicides, closely related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. The study's insights into the metabolic pathways of these herbicides in human and rat liver microsomes are crucial for understanding their environmental and health impacts.
6. Versatile Electrophore Reagent for Organic Analysis
Lu and Giese (2000) Lu & Giese, 2000 synthesized and characterized AMACE1, a compound related to Acetamide, N-(2-((hydrazinoiminomethyl)amino)ethyl)-, monohydrochloride. They demonstrated its utility as an electrophore reagent in trace organic analysis, highlighting its potential for detailed and sensitive analytical applications.
Propriétés
Numéro CAS |
192511-71-0 |
|---|---|
Formule moléculaire |
C5H14ClN5O |
Poids moléculaire |
195.65 |
Nom IUPAC |
Acetamide, N-(2-((hydrazinyliminomethyl)amino)ethyl)-, hydrochloride (1:1) |
InChI |
1S/C5H13N5O.ClH/c1-5(11)8-3-2-7-4-9-10-6;/h4,10H,2-3,6H2,1H3,(H,7,9)(H,8,11);1H |
Clé InChI |
CMCWIHQJEQYHPX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCN/C=N/NN.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ALT-946 HCl, ALT946 HCl, ALT 946 HCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




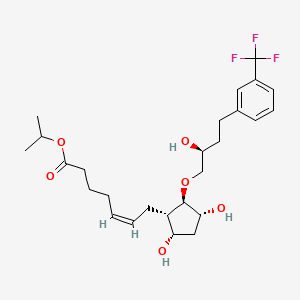


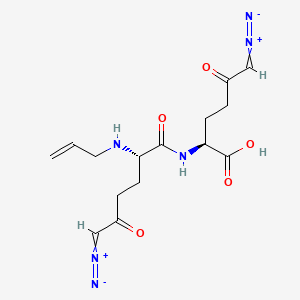
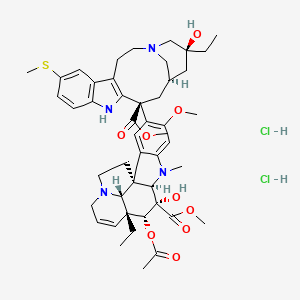
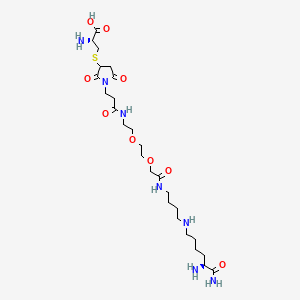
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)
